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molecular formula C12H24N2 B1582194 (1-(Piperidin-1-yl)cyclohexyl)methanamine CAS No. 41805-36-1

(1-(Piperidin-1-yl)cyclohexyl)methanamine

Cat. No. B1582194
M. Wt: 196.33 g/mol
InChI Key: OHGRMGNDTSKKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975443

Procedure details

Piperidine hydrochloride (24.1 g. 0.2 mole) and KCN (13.0 g. 0.2 mole) were dissolved in water (80 ml) and ethanol (160 ml). To this stirred solution was added dropwise a solution of cyclohexanone (19.6 g., 0.2 mole) in ethanol (40 ml), the mixture refluxed for 24 hr. Ethanol was then removed under reduced pressure and the residue extracted with chlorofrom. The extract was washed with water, dried (Na2SO4) and evaporated under reduced pressure to give a pale, amber oil (27.0 g. 68.8%) which crystallized on standing. Recrystallization from ethanol afforded colourless plates of 1-(1-cyanocyclohexyl)piperidine m.p. 67°-8°.
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C-:8]#[N:9].[K+].[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>O.C(O)C>[NH2:9][CH2:8][C:11]1([N:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
24.1 g
Type
reactant
Smiles
Cl.N1CCCCC1
Name
Quantity
13 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Ethanol was then removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chlorofrom
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale, amber oil (27.0 g. 68.8%) which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol afforded colourless plates of 1-(1-cyanocyclohexyl)piperidine m.p. 67°-8°

Outcomes

Product
Name
Type
Smiles
NCC1(CCCCC1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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